N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
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Overview
Description
N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, a pyrazole ring, and a glycinamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrazole derivative.
Formation of the Glycinamide Moiety: The glycinamide moiety is formed by reacting the intermediate with glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group or the pyrazole ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics and inhibition mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a viable treatment strategy.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N~2~-methylglycinamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-5-yl)methyl]-N~2~-methylglycinamide: Another isomer with a different position of the pyrazole ring substitution.
N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~2~-methylglycinamide: Similar compound with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18Cl2N4O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(1,5-dimethylpyrazol-4-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C15H18Cl2N4O/c1-10-11(7-18-21(10)3)8-20(2)9-14(22)19-13-6-4-5-12(16)15(13)17/h4-7H,8-9H2,1-3H3,(H,19,22) |
InChI Key |
RYTFMRARRYJUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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